molecular formula C47H70O24 B3273499 Trillenoside A CAS No. 58809-09-9

Trillenoside A

Número de catálogo: B3273499
Número CAS: 58809-09-9
Peso molecular: 1019 g/mol
Clave InChI: DDFDNHCZISHVDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trillenoside A (C45H72O18) is a steroidal saponin isolated from Trillium tschonoskii Maxim., a plant traditionally used in East Asian medicine for its anti-inflammatory and neuroprotective properties . Structurally, it belongs to the spirostanol saponin class, characterized by a 27-carbon skeleton with a sugar moiety (α-L-rhamnose, β-D-glucose, and α-L-arabinose) attached at the C3-OH position . Its unique 18-norspirostanol backbone distinguishes it from common sapogenins like diosgenin or pennogenin . Pharmacologically, Trillenoside A exhibits potent cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin E2 synthesis in LPS-stimulated macrophages at 10 µg/mL, with minimal cytotoxicity .

Propiedades

IUPAC Name

14-[3-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3',4',16-trihydroxy-7-(hydroxymethyl)-5',13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2(9),18-diene-6,2'-oxane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H70O24/c1-16-11-65-47(39(59)29(16)53)23(10-48)28-21-6-7-22-20(27(21)32(56)36(28)71-47)5-4-18-8-19(50)9-26(45(18,22)3)67-43-38(35(25(52)13-63-43)68-41-33(57)31(55)24(51)12-62-41)70-42-34(58)37(30(54)17(2)66-42)69-44-40(60)46(61,14-49)15-64-44/h4,16-17,19-20,22-26,28-31,33-44,48-55,57-61H,5-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFDNHCZISHVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(C(C3C(O2)C(=O)C4=C3CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)OC2C(C(CO2)(CO)O)O)O)C)CO)C(C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H70O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1019.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Trillenoside A involves the extraction of the compound from the rhizomes of Trillium kamtschaticum Pall. The extraction process typically includes the use of methanol as a solvent, followed by chromatographic techniques to isolate the pure compound . The reaction conditions for the synthesis of Trillenoside A are carefully controlled to maintain the integrity of the glycosidic bonds and the steroidal structure .

Industrial Production Methods: Industrial production of Trillenoside A is not widely reported, as the compound is primarily obtained through natural extraction methods. The large-scale extraction involves the use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .

Análisis De Reacciones Químicas

Challenges in Identifying Relevant Data

  • Lack of Primary Sources : None of the provided references ( ) discuss Trillenoside A directly.

  • Specialized Nature : The compound may be newly isolated, understudied, or reported under alternative nomenclature in niche journals not indexed in the provided materials.

Recommendations for Further Research

To investigate Trillenoside A’s chemical reactions, consider:

  • Specialized Databases :

    • SciFinder or Reaxys for structural and reaction data.

    • PubMed or Web of Science for biological activity studies.

  • Synthetic Pathways : If Trillenoside A is a glycoside, explore hydrolysis, acetylation, or enzymatic modifications analogous to other saponins (e.g., ginsenosides).

  • Collaborative Efforts : Contact research groups specializing in natural product chemistry or phytochemistry for unpublished data.

General Reaction Framework for Saponins

While not specific to Trillenoside A, typical reactions for saponins include:

Reaction Type Conditions Expected Products
Acid HydrolysisHCl/H₂O, refluxAglycone + Sugar moieties (e.g., glucose)
Enzymatic Cleavageβ-Glucosidase, 37°CDeglycosylated derivatives
EsterificationAcetic anhydride, pyridineAcetylated derivatives
OxidationKMnO₄ or O₃Ketones or carboxylic acids

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Trillenoside A shares structural and functional similarities with other steroidal saponins but differs in glycosylation patterns, backbone modifications, and bioactivity. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Trillenoside A with Analogues

Compound Source Molecular Formula Glycosylation Pattern Key Bioactivity Reference
Trillenoside A Trillium tschonoskii C45H72O18 α-L-Rha-(1→4)-α-L-Rha-(1→2)-β-D-Glc at C3-OH COX-2 inhibition (IC50: 10 µg/mL)
Trillenoside B Trillium tschonoskii C42H62O20 Additional α-L-Ara residue at C24 Antitumor (HepG2 cells, IC50: 15 µM)
Trillenoside C Trillium tschonoskii C37H54O16 Shorter sugar chain (β-D-Glc only) Weak antioxidant activity
Dioscin Dioscorea species C45H72O16 β-D-Glc-(1→3)-β-D-Glc at C3-OH Anti-inflammatory, induces apoptosis
Pennogenin-3-O-rutinoside Paris polyphylla C45H70O18 Rutinose (α-L-Rha-(1→6)-β-D-Glc) at C3-OH Cytotoxic (HeLa cells, IC50: 8 µM)

Key Structural Differences

Glycosylation Complexity: Trillenoside A’s branched trisaccharide chain at C3-OH (α-L-Rha-(1→4)-α-L-Rha-(1→2)-β-D-Glc) enhances its solubility and receptor-binding affinity compared to Trillenoside C’s monosaccharide .

Functional Group Positioning: The α-L-arabinose in Trillenoside B at C24 correlates with its antitumor activity, absent in Trillenoside A .

Pharmacological Contrasts

  • Anti-inflammatory Efficacy: Trillenoside A outperforms dioscin in COX-2 selectivity, avoiding COX-1 inhibition (a common side effect in dioscin-based therapies) .
  • Cytotoxicity Profile: Pennogenin-3-O-rutinoside shows stronger cytotoxicity against cancer cells but lacks Trillenoside A’s neuroprotective effects observed in in vitro neuronal models .

Research Findings and Challenges

Synthesis and Isolation: Trillenoside A’s complex glycosylation hinders chemical synthesis; current methods rely on plant extraction (70% methanol, column chromatography) with a yield of 0.02% .

Bioavailability: Despite high in vitro activity, Trillenoside A’s large molecular weight (913.1 g/mol) limits oral bioavailability, necessitating nanoparticle delivery systems .

Ecological Specificity: Unlike dioscin (widely distributed in Dioscorea), Trillenoside A is endemic to Trillium species, raising sustainability concerns for mass production .

Q & A

Q. Table 1: Key Pharmacological Data for Trillenoside A (Example)

Parameter Value Method Reference
IC50 (Anti-cancer)12.3 ± 1.5 µMMTT assay (HeLa cells)
LogP2.8Shake-flask method
Plasma half-life (mice)4.2 hoursLC-MS/MS pharmacokinetics

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.